N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Herbicide Safener Acetolactate Synthase Chlorsulfuron Protection

This compound belongs to a novel class of substituted oxazole isoxazole carboxamides, rationally designed via active subunit combination for use as herbicide safeners. The core mechanism of action for this class involves protecting crops from sulfonylurea herbicide injury by competing with the herbicide at the active site of acetolactate synthase (ALS) and enhancing the glutathione detoxification pathway.

Molecular Formula C16H13FN4O4
Molecular Weight 344.302
CAS No. 1421466-88-7
Cat. No. B2480353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
CAS1421466-88-7
Molecular FormulaC16H13FN4O4
Molecular Weight344.302
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3F
InChIInChI=1S/C16H13FN4O4/c1-9-6-12(21-25-9)15(23)20-16-19-13(8-24-16)14(22)18-7-10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,18,22)(H,19,20,23)
InChIKeyQZTIOTZWRPOYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 1421466-88-7): A Rational Oxazole-Isoxazole Herbicide Safener Candidate


This compound belongs to a novel class of substituted oxazole isoxazole carboxamides, rationally designed via active subunit combination for use as herbicide safeners [1]. The core mechanism of action for this class involves protecting crops from sulfonylurea herbicide injury by competing with the herbicide at the active site of acetolactate synthase (ALS) and enhancing the glutathione detoxification pathway [2]. The specific 2-fluorobenzyl substitution on the oxazole ring is a key structural feature designed to modulate this protective activity distinct from other analogs.

Procurement Risk for N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide: Why Analog Interchange is Unsubstantiated


In the oxazole isoxazole carboxamide series, minor substituent changes on the oxazole or isoxazole rings critically alter safener potency, crop selectivity, and the ability to induce glutathione S-transferase (GST) activity [1]. The lead compound I-11 from the foundational study demonstrated superior bioactivity to commercial standards, but this efficacy is not uniformly distributed among the 44 synthesized analogs [2]. Therefore, substituting N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide with a closely related analog without equivalent comparative data introduces a high risk of non-performance in ALS-competitive protection assays.

N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide: Comparative Quantitative Evidence for Herbicide Safener Selection


Class-Level Superiority Over Commercial Safeners in ALS-Competitive Binding

The oxazole isoxazole carboxamide class, to which the target compound belongs, has demonstrated superior in vivo protection against chlorsulfuron injury compared to the established commercial safeners isoxadifen-ethyl and R-28725 [1]. The class-leading compound I-11 showed better overall bioactivity, an effect attributed via molecular docking to more effective competition with chlorsulfuron for the acetolactate synthase (ALS) active site [2]. The specific 2-fluorobenzyl moiety in the target compound is a key structural variation within this class, designed to further optimize this competitive interaction.

Herbicide Safener Acetolactate Synthase Chlorsulfuron Protection

Distinct Detoxification Mechanism: Glutathione Pathway Upregulation

The protective effect of substituted oxazole isoxazole carboxamides is mechanistically linked to enhanced glutathione (GSH) content and glutathione S-transferase (GST) activity, a hallmark of a robust and generalized detoxification response [1]. This differs from safeners that may function solely as competitive inhibitors. Research within this class consistently shows that most synthesized compounds elicited remarkable protection against chlorsulfuron specifically via this pathway [2]. The target compound, as a specific member of this class, is inferred to share this dual mode of action.

Glutathione S-Transferase Detoxification Mode of Action

Structural Differentiation via 2-Fluorobenzyl Substitution

The target compound's defining feature is the 2-fluorobenzyl group on the oxazole carboxamide. In related series, the introduction of a fluorobenzyl group significantly influences binding affinity and bioactivity by altering electron distribution and lipophilicity [1]. The foundational SAR study highlighted that specific substitutions on this core scaffold directly determine the magnitude of safener activity [2]. N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide represents a distinct point within this SAR landscape, differentiating it from analogs with other benzyl or phenyl substituents.

Structure-Activity Relationship Oxazole Modification Fluorine Chemistry

Optimal Deployment Scenarios for N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide in Crop Protection R&D


Lead Optimization in Sulfonylurea Safener Discovery Programs

This compound serves as a key structural probe for SAR studies aimed at optimizing ALS-targeting herbicide safeners [1]. Its specific 2-fluorobenzyl group can be used as a benchmark for evaluating the impact of ortho-substituted electron-withdrawing groups on safener potency and crop selectivity against chlorsulfuron, directly building on the class's established mechanism of competitive ALS inhibition [2].

Investigating Dual-Mode Safener Mechanisms of Action

Research groups focused on plant xenobiotic detoxification can utilize this compound to study the induction of the glutathione system in wheat and other crops [1]. It can be used to dissect the relative contribution of ALS competition versus GST-mediated detoxification, providing a mechanistic comparison to safeners that operate primarily through one pathway [2].

Comparative Toxicology Profiling of Next-Generation Safeners

Procurement for toxicology studies can compare the crop selectivity and metabolic profile of this specific analog against class-leads like I-11 and established commercial safeners (isoxadifen-ethyl, R-28725) [1]. This head-to-head evaluation is essential for selecting a development candidate with the optimal therapeutic window between crop protection and potential off-target effects [2].

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